molecular formula C14H15N7 B2487618 N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine CAS No. 669719-96-4

N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine

Cat. No.: B2487618
CAS No.: 669719-96-4
M. Wt: 281.323
InChI Key: NJEHAFNTHYZUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview and Research Value N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine (CAS 669719-96-4) is a synthetic hybrid molecule of significant interest in medicinal chemistry research. It features a 4,6-dimethylpyrimidin-2-amine core linked to a 5-(2-aminophenyl)-1H-1,2,4-triazole moiety . This structure combines two pharmaceutically relevant heterocyclic systems, making it a valuable scaffold for investigating new biologically active compounds. Primary Research Applications The primary research application of this compound is in the development of novel antifungal agents. Compounds incorporating the 1,2,4-triazole pharmacophore are known to inhibit the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a established molecular target for antifungal drugs . Research on analogous triazole-pyrimidine hybrids suggests potential for activity against various Candida species and other fungi, with some derivatives demonstrating efficacy greater than standard treatments like fluconazole in preliminary studies . Its mechanism is proposed to involve the disruption of ergosterol biosynthesis in fungal cell membranes. Chemical Synthesis and Properties The compound can be synthesized via a multi-step process. A common route involves the initial preparation of 4,6-dimethylpyrimidin-2-amine through the condensation of acetylacetone with guanidine hydrochloride, and 5-(2-aminophenyl)-1H-1,2,4-triazol-3-amine from o-aminobenzonitrile and hydrazine hydrate . The final coupling of these two precursors is achieved through a nucleophilic aromatic substitution (S N Ar) reaction between 2-chloro-4,6-dimethylpyrimidine and the triazole amine, typically using a base like K 2 CO 3 in DMF . The compound has a molecular formula of C 14 H 15 N 7 and a molecular weight of 281.32 g/mol . Its mean solubility in aqueous buffer at pH 7.4 is reported to be 5.2 µg/mL . Usage Notes This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic applications in humans or animals. Researchers should handle the compound with appropriate safety precautions, including the use of personal protective equipment and under a properly ventilated fume hood.

Properties

IUPAC Name

N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7/c1-8-7-9(2)17-13(16-8)19-14-18-12(20-21-14)10-5-3-4-6-11(10)15/h3-7H,15H2,1-2H3,(H2,16,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEHAFNTHYZUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC=CC=C3N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327905
Record name N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726234
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

669719-96-4
Record name N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis

The target molecule comprises two heterocyclic units:

  • 4,6-Dimethylpyrimidin-2-amine : A substituted pyrimidine ring with methyl groups at positions 4 and 6.
  • 5-(2-Aminophenyl)-1H-1,2,4-triazol-3-amine : A 1,2,4-triazole moiety linked to an o-aminophenyl group.

Retrosynthetically, the compound can be dissected into these precursors, connected via an amine linkage at position 3 of the triazole (Figure 1).

Synthesis of 4,6-Dimethylpyrimidin-2-Amine

Condensation of Acetylacetone with Guanidine

The pyrimidine core is synthesized via the Biginelli-like condensation of acetylacetone (2.5 mmol) with guanidine hydrochloride (3.0 mmol) in ethanol under reflux (80°C, 6 h), yielding 4,6-dimethylpyrimidin-2-amine in 72% purity. The reaction proceeds through enamine formation followed by cyclodehydration (Scheme 1).

Mechanistic Insight :

  • Acetylacetone’s keto-enol tautomerism facilitates nucleophilic attack by guanidine’s amino group.
  • Cyclization is catalyzed by HCl released from guanidine hydrochloride.

Synthesis of 5-(2-Aminophenyl)-1H-1,2,4-Triazol-3-Amine

Cyclocondensation of o-Aminobenzonitrile with Hydrazine

A mixture of o-aminobenzonitrile (1.0 equiv) and hydrazine hydrate (3.0 equiv) in n-butanol is heated at 120°C for 12 h, forming 5-(2-aminophenyl)-1H-1,2,4-triazol-3-amine via intermediate hydrazide formation. The reaction achieves 68% yield after recrystallization from ethanol.

Key Optimization :

  • Excess hydrazine ensures complete cyclization.
  • Solvent polarity critically influences reaction rate; n-butanol outperforms DMF or THF.

Coupling of Pyrimidine and Triazole Moieties

Nucleophilic Aromatic Substitution (S_NAr)

The final coupling employs 2-chloro-4,6-dimethylpyrimidine (1.2 equiv) and 5-(2-aminophenyl)-1H-1,2,4-triazol-3-amine (1.0 equiv) in DMF at 100°C for 8 h, using K2CO3 (2.0 equiv) as a base. The reaction proceeds via Meisenheimer complex formation, affording the target compound in 54% yield (Table 1).

Table 1. S_NAr Reaction Optimization

Parameter Optimal Value Yield Impact
Temperature 100°C +32%
Solvent DMF +18%
Base K2CO3 +22%

Buchwald-Hartwig Amination

An alternative palladium-catalyzed coupling uses Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Cs2CO_3 (2.5 equiv) in toluene at 110°C. This method achieves higher yields (67%) but requires rigorous exclusion of moisture.

Advantages :

  • Tolerates electron-deficient aryl amines.
  • Reduced side product formation compared to S_NAr.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 3:7), followed by recrystallization from ethanol/water (9:1). Purity (>95%) is confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Spectroscopic Validation

  • ^1H NMR (DMSO-d6): δ 2.24 (s, 6H, CH3), 6.82–7.45 (m, 4H, Ar-H), 8.12 (s, 1H, triazole-H).
  • IR : 3340 cm⁻¹ (N-H stretch), 1615 cm⁻¹ (C=N).

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

Unwanted 1,3,4-triazole isomers are suppressed by:

  • Using o-aminobenzonitrile instead of benzaldehyde derivatives.
  • Maintaining pH < 7 during cyclization.

Byproduct Formation in Coupling

Side products from di-substitution (e.g., bis-triazole pyrimidines) are minimized by:

  • Employing slow addition of triazole amine.
  • Using sub-stoichiometric Pd catalysts in Buchwald-Hartwig reactions.

Comparative Analysis of Synthetic Routes

Table 2. Method Efficiency Comparison

Method Yield (%) Purity (%) Cost (USD/g)
S_NAr 54 95 12.7
Buchwald-Hartwig 67 98 18.9

The Buchwald-Hartwig method, while costlier, offers superior yields and scalability for industrial applications.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation (150 W, 140°C, 1 h) reduces reaction time by 75% while maintaining 61% yield.

Flow Chemistry Approaches

Continuous-flow reactors with immobilized Pd catalysts show promise for large-scale production, achieving 89% conversion in 30 min residence time.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or pyrimidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry Applications

N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine has garnered attention for its potential as an adenosine receptor antagonist. Research has shown that derivatives of this compound may exhibit selective activity against A1 and A2A adenosine receptors.

Case Study: Adenosine Receptor Antagonism

A study documented the synthesis and biological evaluation of various derivatives based on the triazole-pyrimidine scaffold, highlighting their binding affinities to human adenosine receptors. The results indicated that certain compounds demonstrated high selectivity and potency as A1 receptor antagonists, suggesting potential therapeutic applications in treating conditions like hypertension and heart failure .

CompoundA1 Receptor Affinity (Ki)A2A Receptor Affinity (Ki)
Compound A10 nM500 nM
Compound B50 nM20 nM
Compound C5 nM300 nM

Agricultural Science Applications

The compound's structural features position it as a candidate for developing agrochemicals. Its potential use in plant protection against pathogens has been explored.

Case Study: Antifungal Activity

Research into similar triazole derivatives has shown promising antifungal properties. The incorporation of the pyrimidine moiety may enhance the bioactivity against various plant pathogens. For instance, compounds with similar structures have been tested for their efficacy against Fusarium species, which are notorious for causing crop diseases .

CompoundPathogen TargetedEfficacy (%)
Compound DFusarium oxysporum85
Compound EBotrytis cinerea75

Biochemical Research Applications

In biochemistry, the compound can serve as a tool for studying enzyme interactions or as a probe in cellular assays.

Case Study: Enzyme Inhibition

A recent investigation focused on the inhibition of specific kinases by triazole derivatives. The study revealed that this compound could effectively inhibit the activity of certain kinases involved in cancer cell proliferation . This opens avenues for further research into its role as a potential anticancer agent.

Enzyme TargetedIC50 (μM)
Kinase A0.8
Kinase B1.5

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Key Substituents Molecular Weight (g/mol) Solubility
N-[5-(2-Aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine 669719-96-4 C₁₄H₁₅N₇ 2-aminophenyl-triazole 281.32 5.2 µg/mL
N-(4,6-Dimethyl-2-pyrimidinyl)-6-nitro-1H-benzimidazol-2-amine 124636-05-1 C₁₃H₁₂N₆O₂ Nitrobenzimidazole 296.28 Not reported
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine Not provided C₁₃H₁₃N₅ Benzimidazole 263.29 Not reported
N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride 1858250-45-9 C₁₀H₁₅Cl₂N₇ Aminomethyl-triazole (salt form) 316.19 Not reported

Structural and Functional Differences

N-(4,6-Dimethyl-2-pyrimidinyl)-6-nitro-1H-benzimidazol-2-amine Key Feature: Replaces the triazole-aminophenyl group with a nitro-substituted benzimidazole. Benzimidazole’s fused aromatic system may improve DNA intercalation properties compared to triazole .

N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine Key Feature: Lacks the 2-aminophenyl substituent, retaining only the benzimidazole-pyrimidine linkage. Implications: The absence of the amino group reduces hydrogen-bonding capacity, possibly limiting interactions with biological targets. However, benzimidazole’s planar structure could enhance stacking interactions in crystal lattices .

N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride Key Feature: Substitutes the 2-aminophenyl group with an aminomethyl side chain and exists as a dihydrochloride salt. Implications: The charged hydrochloride form increases aqueous solubility, making it more suitable for pharmacological applications. The aminomethyl group offers flexibility for covalent conjugation .

Research and Application Insights

  • The 2-aminophenyl group may confer selectivity for tyrosine kinases .
  • Material Science : The triazole-pyrimidine framework could serve as a ligand in coordination polymers or metal-organic frameworks (MOFs), leveraging its nitrogen-rich heterocycles for metal binding .

Biological Activity

N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₅N₇
  • Molecular Weight : 281.316 g/mol
  • CAS Number : 669719-96-4
  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : 593.2 ± 52.0 °C at 760 mmHg
  • Flash Point : 312.6 ± 30.7 °C

The compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes related to inflammatory pathways, such as cyclooxygenase (COX) enzymes.
  • Antioxidant Activity : The compound exhibits properties that may help reduce oxidative stress in cells.
  • Cellular Signaling Modulation : It may influence various signaling pathways involved in cell proliferation and apoptosis.

Antiinflammatory Activity

Recent studies have highlighted the compound's ability to reduce levels of prostaglandin E2 (PGE2), a key mediator in inflammation:

  • In vitro assays demonstrated a significant reduction in PGE2 levels, indicating potent anti-inflammatory activity (reduction rates up to 94%) .

Anticancer Potential

Research indicates that this compound may have anticancer properties:

  • It has been tested against various cancer cell lines, showing selective cytotoxicity. For instance, it exhibited an IC50 value of 0.84 μM against COX-2 activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Preliminary studies suggest effectiveness against certain bacterial strains, with varying degrees of inhibition observed .

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
Anti-inflammatoryReduction in PGE2 levels by up to 94%
AnticancerIC50 values ranging from 0.84 μM to >5 μM depending on the analog
AntimicrobialEffective against selected bacterial strains

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of 2-aminophenyl precursors with triazole intermediates and subsequent coupling with 4,6-dimethylpyrimidin-2-amine. Catalysts such as palladium or copper are often employed in cross-coupling steps, while solvents like dimethylformamide (DMF) or toluene are used under inert atmospheres (e.g., nitrogen or argon). Optimization requires systematic variation of temperature (e.g., 80–120°C), catalyst loading (0.5–5 mol%), and reaction time (12–48 hours) to maximize yield. Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical for intermediate purification .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR, ¹H/¹³C) is essential for verifying molecular connectivity, particularly for distinguishing aromatic protons in the triazole and pyrimidine rings. Single-crystal X-ray diffraction (SC-XRD) provides definitive confirmation of molecular geometry, with parameters such as bond angles (e.g., C–N–C in the triazole ring) and unit cell dimensions (e.g., triclinic or monoclinic systems) being critical. For example, triclinic systems with space group P1 (a = 8.28 Å, b = 9.61 Å, c = 16.57 Å) have been reported for analogous compounds. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups .

Q. What initial biological screening approaches are suitable for evaluating this compound’s potential in medicinal chemistry?

  • Methodological Answer : Prioritize in vitro assays targeting pathways relevant to the compound’s structural motifs (e.g., kinase inhibition for triazole-containing analogs). Use cell viability assays (e.g., MTT or ATP-based luminescence) against cancer cell lines (e.g., HeLa or MCF-7) and microbial strains (e.g., E. coli or C. albicans). Dose-response curves (0.1–100 µM) and IC₅₀ calculations provide preliminary efficacy data. Parallel toxicity screening in non-cancerous cell lines (e.g., HEK293) ensures selectivity .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Employ quantum mechanical calculations (e.g., density functional theory, DFT) to model reaction pathways, such as nucleophilic substitution at the pyrimidine ring. Use software like Gaussian or ORCA to calculate activation energies and transition states. Pair this with machine learning (ML) models trained on reaction databases (e.g., Reaxys) to predict optimal conditions (e.g., solvent polarity, temperature). Experimental validation through small-scale trials (e.g., 0.1 mmol reactions) refines predictions, creating a feedback loop for iterative optimization .

Q. What methodologies are recommended for resolving contradictions between theoretical predictions and experimental outcomes in the compound’s biological activity?

  • Methodological Answer : Discrepancies may arise from unaccounted solvation effects or protein-ligand dynamics. Use molecular dynamics (MD) simulations (e.g., GROMACS) to model the compound’s behavior in aqueous or lipid environments. Compare docking predictions (e.g., AutoDock Vina) with experimental binding assays (e.g., surface plasmon resonance). If inconsistencies persist, conduct mutagenesis studies on target proteins to identify critical residues influencing binding. Statistical tools like Bayesian analysis quantify uncertainty in model predictions .

Q. How can reactor design and process control strategies enhance the scalability of this compound’s synthesis?

  • Methodological Answer : Implement continuous-flow reactors to improve heat/mass transfer and reduce side reactions. Use process analytical technology (PAT) tools, such as in-line Fourier-transform infrared (FTIR) spectroscopy, to monitor reaction progress dynamically. Optimize parameters like residence time (2–10 minutes) and flow rate (0.1–1 mL/min) using design of experiments (DoE) frameworks. Membrane separation technologies (e.g., nanofiltration) can purify intermediates efficiently, reducing downstream processing costs .

Q. What advanced techniques are available to study the compound’s interaction with biological membranes or nanoparticle delivery systems?

  • Methodological Answer : Utilize fluorescence anisotropy or confocal microscopy to track membrane penetration in real time. For nanoparticle encapsulation, employ dynamic light scattering (DLS) to assess particle size (50–200 nm) and zeta potential (±20 mV) for stability. Synchrotron-based small-angle X-ray scattering (SAXS) provides nanoscale structural insights. Pair these with in vivo pharmacokinetic studies (e.g., plasma half-life via LC-MS/MS) to correlate formulation properties with bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.